
5,8-Difluoroquinoline
Descripción general
Descripción
Synthesis Analysis
5,8-Difluoroquinoline can be synthesized via various methods such as palladium-catalyzed cross-coupling reactions, fluoroalkylation of quinolines, and direct fluorination reactions . Characterization can be done using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.Molecular Structure Analysis
The molecular formula of 5,8-Difluoroquinoline is C9H5F2N . It has an average mass of 165.139 Da and a monoisotopic mass of 165.039001 Da .Chemical Reactions Analysis
A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Physical And Chemical Properties Analysis
5,8-Difluoroquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar mass of 177.14 g/mol and a melting point of 106-107°C. It is insoluble in water but soluble in organic solvents such as chloroform, methanol, ethanol, and acetone.Aplicaciones Científicas De Investigación
1. Methoxydefluorination Studies
5,8-Difluoroquinoline has been studied for its regioselectivity and substrate activity in methoxydefluorination reactions with sodium methoxide. Research conducted by Politanskaya et al. (2005) in the Journal of Fluorine Chemistry and ChemInform investigated these reactions in different solvents, contributing to the understanding of the enthalpically controlled activity of reaction centers in 5,8-difluoroquinoline. The reactivity pattern was aligned with ab initio calculated relative stabilities and electronic structures of σ-complexes formed by 5,8-difluoroquinoline with hydroxide anion as a model nucleophile (Politanskaya et al., 2005) (Politanskaya et al., 2005).
2. Interactions with Ammonia
The interaction of polyfluorinated 2-chloroquinolines, including 5,8-difluoroquinoline, with ammonia was explored as a method for synthesizing halogen-containing aminoquinolines. Skolyapova et al. (2017) in Tetrahedron found that different derivatives of difluoroquinoline reacted variably with liquid and aqueous ammonia, showing potential for diverse aminoquinoline production (Skolyapova et al., 2017).
3. Quantum-Topological Studies
A study by Bagryanskaya et al. (2008) in the Journal of Structural Chemistry conducted X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals, including 5,7-difluoroquinoline. This research provided insights into the supramolecular motifs and intermolecular interactions that dictate the lattice structure of these compounds (Bagryanskaya et al., 2008).
4. Coprecipitation for Trace Element Preconcentration
The oxidation product of 5,8-dimercaptoquinoline, related to 5,8-difluoroquinoline, was used for coprecipitation of trace elements from aqueous solutions. Vircavs et al. (1994) in Analytica Chimica Acta discussed the coprecipitation behavior of this compound for preconcentration of various elements, highlighting its utility in analytical chemistry (Vircavs et al., 1994).
5. Interaction with Sodium and Potassium Amides
Gurskaya et al. (2012) in the Journal of Fluorine Chemistry explored the interaction of quinolines polyfluorinated on the benzene moiety, including 5,8-difluoroquinoline, with sodium and potassium amides in liquid ammonia. This study provided valuable information on the potential use of these compounds as nucleophilic synthons (Gurskaya et al., 2012).
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
It is known that many synthetic quinolines, including fluorinated quinolines, exhibit antibacterial, antineoplastic, and antiviral activities . They are known to inhibit various enzymes, which could be a potential target of action .
Mode of Action
Fluorinated quinolines are known to interact with their targets, often enzymes, and cause changes that result in their antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
Given the known activities of similar compounds, it can be inferred that the compound likely interacts with pathways related to the function of the enzymes it inhibits .
Pharmacokinetics
Newer derivatives of quinolones are known to have more favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
Given the known activities of similar compounds, it can be inferred that the compound likely results in antibacterial, antineoplastic, and antiviral effects .
Action Environment
It is known that the environment can play a significant role in the effectiveness of similar compounds .
Propiedades
IUPAC Name |
5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGDURZULGJEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168116 | |
| Record name | 5,8-Difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoroquinoline | |
CAS RN |
16650-32-1 | |
| Record name | 5,8-Difluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16650-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-DIFLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding of the research paper regarding 5,8-difluoroquinoline?
A1: The research primarily investigates the "methoxydefluorination" process of various difluoroquinolines, including 5,8-difluoroquinoline, when they react with sodium methoxide. The study found that the reaction's regioselectivity, meaning which fluorine atom gets preferentially substituted by the methoxy group, in 5,8-difluoroquinoline is primarily controlled by enthalpy factors []. This means the reaction pathway leading to the most stable product is favored. The study also established a correlation between the activity of different reaction centers in the molecule and the calculated stability of reaction intermediates, providing insights into the reaction mechanism.
Q2: How does computational chemistry contribute to understanding the reactivity of 5,8-difluoroquinoline in this context?
A2: The researchers utilized computational chemistry to model the reaction between 5,8-difluoroquinoline and a hydroxide anion (used as a model nucleophile representing sodium methoxide) []. By employing ab initio calculations at the RHF/6-31G* level of theory, they could predict the relative stabilities and electronic structures of the intermediate complexes formed during the reaction. The computational results corroborated the experimental findings, confirming that the observed regioselectivity aligns with the formation of the most stable reaction intermediate. This approach exemplifies how computational modeling can be a powerful tool to rationalize and predict chemical reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




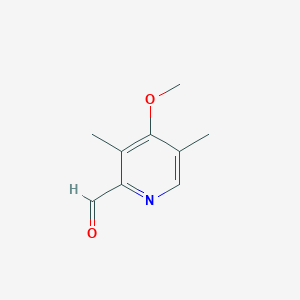

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
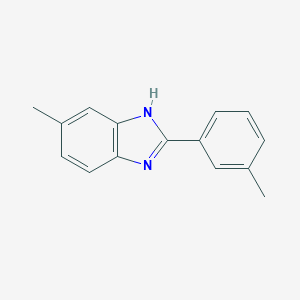

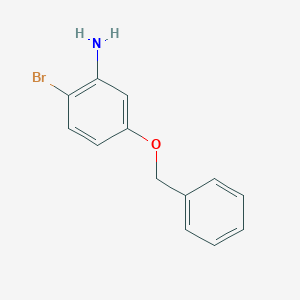
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
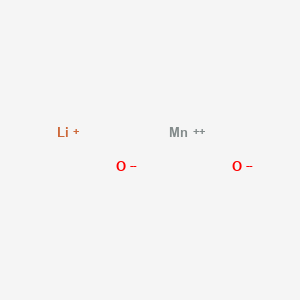
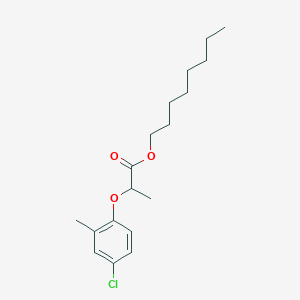

![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)